1-Benzhydryl-3-fluoroazetidine

Overview

Description

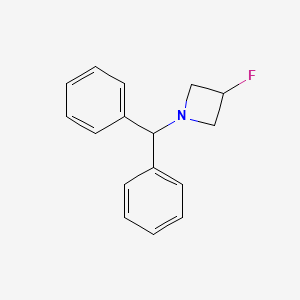

1-Benzhydryl-3-fluoroazetidine is a chemical compound with the molecular formula C16H16FN . It has a molecular weight of 241.30 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzhydryl group attached to a 3-fluoroazetidine ring . The exact structural details could not be found in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 241.30 .Scientific Research Applications

Synthesis of Fluorinated Amino Acids

1-Benzhydryl-3-fluoroazetidine has shown potential as a building block in medicinal chemistry due to its role in the synthesis of cyclic fluorinated beta-amino acids. These compounds, like 1-Boc-3-fluoroazetidine-3-carboxylic acid, are gaining attention for their possible applications in drug design and development (Van Hende et al., 2009).

Antimicrobial and Anticancer Agents

Azetidine derivatives, which can be derived from this compound, have been used in the synthesis of new quinolone antibiotics. Some of these compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), offering potential therapeutic applications in treating antibiotic-resistant infections (Ikee et al., 2008). Additionally, derivatives such as 1-benzhydryl-sulfonyl-piperazine have been studied for their ability to inhibit the proliferation of human breast cancer cells, suggesting potential in cancer treatment (Kumar et al., 2007).

Synthesis of Novel Benzazapines and Benzothiazoles

Research has been conducted on the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives. These compounds, which could potentially be derived from this compound, showed promise in antimicrobial and anticancer activities across multiple human cancer cell lines (Kumbhare et al., 2014).

Development of Fluorescent Probes

Compounds derived from this compound have been used to create fluorescent probes sensitive to pH and metal cations. These probes show potential for use in various chemical and biologicalapplications, demonstrating how modifications of benzazoles can lead to sensitive and selective sensing materials (Tanaka et al., 2001).

Synthesis of Tertiary Benzhydryl Amines

The compound has been involved in Ni-catalyzed reductive coupling processes for the synthesis of tertiary benzhydryl amines. These syntheses are crucial for developing pharmacologically active compounds, such as the antimigraine drug flunarizine (Heinz et al., 2018).

Peptide Scaffolds and Cancer Cell Growth Inhibition

Research on 3-fluoroazetidinecarboxylic acids, which can be synthesized from this compound, has shown that these compounds can act as peptide scaffolds. Notably, a fluoroazetidine iminosugar was found to inhibit pancreatic cancer cell growth, indicating potential therapeutic applications (Liu et al., 2015).

Pharmaceutical Prodrug Development

The compound's derivatives have been explored in the creation of prodrugs, specifically targeting increased water solubility and stability for better pharmaceutical properties. These prodrugs demonstrate the potential to revert to their parent amine form in vivo, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Safety and Hazards

Properties

IUPAC Name |

1-benzhydryl-3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWABRWFBVPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428541 | |

| Record name | 1-benzhydryl-3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617718-45-3 | |

| Record name | 1-benzhydryl-3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

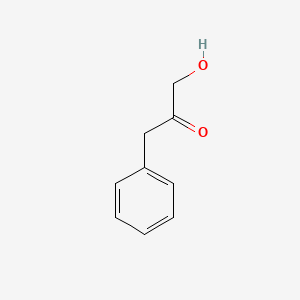

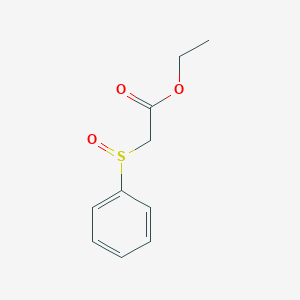

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)